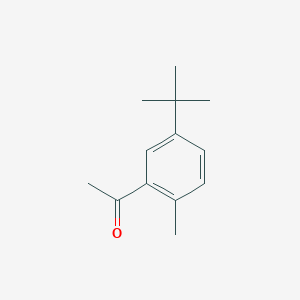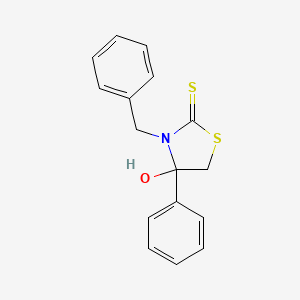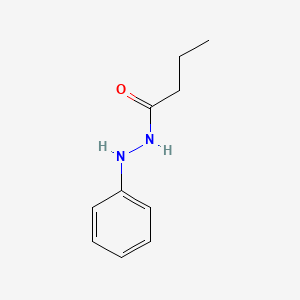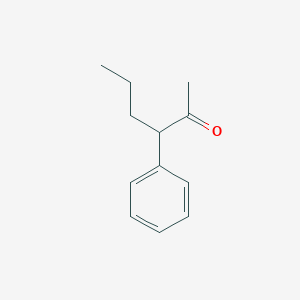
N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide is a complex organic compound that features a phenyl group, an ethyl group, a thiazole ring, and an oxalamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide typically involves the reaction of 1-phenyl-ethylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with nucleophilic sites, while the oxalamide moiety can form hydrogen bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Phenethyl-4-piperidinyl)propionanilide: A compound with similar structural features but different biological activity.
Cyclodiphosphazanes: Compounds with similar reactivity but different applications.
Uniqueness
N-(1-Phenyl-ethyl)-N’-thiazol-2-yl-oxalamide is unique due to its combination of a phenyl group, an ethyl group, a thiazole ring, and an oxalamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
369603-28-1 |
|---|---|
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
N'-(1-phenylethyl)-N-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C13H13N3O2S/c1-9(10-5-3-2-4-6-10)15-11(17)12(18)16-13-14-7-8-19-13/h2-9H,1H3,(H,15,17)(H,14,16,18) |
Clave InChI |
MOPCCSYTRCROGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NC=CS2 |
Solubilidad |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)

![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)

![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)




![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)
![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)

